N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and an ethylphenyl group. It has a molecular formula of C16H18N2O and a molecular weight of 254.33 g/mol
Preparation Methods
The synthesis of N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide can be achieved through several methods. One common synthetic route involves the reaction of 4-ethylacetophenone with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways . These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[1-(4-methylphenyl)ethyl]pyridine-3-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group. It may exhibit different biological activities and chemical reactivity.
N-[1-(4-ethylphenyl)ethyl]pyridine-4-carboxamide: This isomer has the carboxamide group attached to the 4-position of the pyridine ring instead of the 3-position. .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-13-6-8-14(9-7-13)12(2)18-16(19)15-5-4-10-17-11-15/h4-12H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLHGSQCQUJAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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